molecular formula C22H23NO3 B2419311 (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone CAS No. 301682-71-3

(5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2419311
CAS No.: 301682-71-3
M. Wt: 349.43
InChI Key: FKGHSCOYHUWFOZ-UHFFFAOYSA-N
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Description

(5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyphenyl ketones with appropriate reagents.

    Ethoxylation: Introduction of the ethoxy group at the 5-position of the benzofuran ring can be achieved using ethyl iodide and a base such as potassium carbonate.

    Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield ethyl aldehyde or ethyl carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, benzofuran derivatives are known for their antimicrobial, antiviral, and anti-inflammatory properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.

Industry

Industrially, the compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone would depend on its specific biological activity. Generally, benzofuran derivatives interact with various molecular targets, including enzymes and receptors, to exert their effects. The piperidinyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzofuran: Lacks the ethoxy and piperidinyl groups, which may result in different biological activities.

    5-Ethoxy-2-phenylbenzofuran: Similar structure but without the piperidinyl group.

    (2-Phenylbenzofuran-3-yl)(piperidin-1-yl)methanone: Similar structure but without the ethoxy group.

Uniqueness

The presence of both the ethoxy and piperidinyl groups in (5-Ethoxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone may confer unique properties, such as enhanced solubility, bioavailability, and specific biological activities compared to its analogs.

Properties

IUPAC Name

(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-2-25-17-11-12-19-18(15-17)20(22(24)23-13-7-4-8-14-23)21(26-19)16-9-5-3-6-10-16/h3,5-6,9-12,15H,2,4,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGHSCOYHUWFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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